N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide
Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide is a complex organic compound with a unique structure that includes tert-butylsulfanyl, methylphenyl, and methylsulfanylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of tert-butylsulfanyl and methylsulfanylphenyl derivatives, followed by their coupling with glycinamide under controlled conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or sulfanyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(tert-butyl)-2-benzothiazolesulfenamide
- N-(tert-butyl)-2-phenylsulfonylacetamide
- N-(tert-butyl)-2-methylsulfanylphenylacetamide
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide is unique due to its combination of tert-butylsulfanyl, methylphenyl, and methylsulfanylphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S3/c1-17-6-8-18(9-7-17)24(16-21(25)23-14-15-29-22(2,3)4)30(26,27)20-12-10-19(28-5)11-13-20/h6-13H,14-16H2,1-5H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHREOFGPRVPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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